3-butanoyl-7-hydroxy-2H-chromen-2-one
Overview
Description
3-butanoyl-7-hydroxy-2H-chromen-2-one is a chemical compound with the CAS Number: 19491-89-51. It has a molecular weight of 232.241.
Synthesis Analysis
The synthesis of 3-butanoyl-7-hydroxy-2H-chromen-2-one involves the reaction of 3-butyryl-7-hydroxycoumarin with iodomethane and potassium carbonate in dimethylformamide2. The mixture is stirred at ambient temperature for 16 hours, then a dilute aqueous solution of potassium carbonate is added with vigorous stirring. The precipitate is filtered off, washed with water, then recrystallized from aqueous ethanol2.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure analysis of 3-butanoyl-7-hydroxy-2H-chromen-2-one.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-butanoyl-7-hydroxy-2H-chromen-2-one.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-butanoyl-7-hydroxy-2H-chromen-2-one are not fully detailed in the search results. However, it’s known that it has a molecular weight of 232.241.Scientific Research Applications
Synthesis Techniques
Research has focused on developing novel synthesis methods for related compounds, showcasing the diversity of approaches to creating complex molecules. For instance, studies have described the synthesis of hydroxylated isoflavones and their tautomerization, involving the aminomethylation of hydroxylated isoflavones to yield chromeno[8,7-e][1,3]-oxazin-4-ones, which exhibit tautomeric forms dependent on solvent polarity and substituent effects (Frasinyuk et al., 2015). Another study presented a solvent-free, one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis, emphasizing the method's environmental friendliness and efficiency (Han et al., 2016).
Green Chemistry and Catalysis
Efforts to develop greener and more sustainable chemical processes have led to the discovery of novel catalysts and solvent-free conditions for synthesizing chromen derivatives. A notable example includes the metal- and solvent-free synthesis of 3-Se/S-4H-chromen-4-ones, highlighting a greener protocol for one-pot synthesis with good to excellent yields (Rafique et al., 2017). Additionally, amino glucose-functionalized silica-coated NiFe2O4 nanoparticles were explored as a novel, magnetically separable catalyst for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating the potential for high purity products and eco-friendly synthesis methods (Fekri et al., 2018).
Biological and Chemical Applications
Research has also explored the biological and chemical properties of chromen derivatives. One study synthesized coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one, investigating their electrochemical behavior and antimicrobial activities, which showed good activity against specific strains and good antioxidant activity (Belkhir-Talbi et al., 2019). Another investigation focused on the efficient syntheses of new polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones, providing valuable insights into the potential pharmaceutical applications of these compounds (Santos et al., 2009).
Safety And Hazards
The safety and hazards of 3-butanoyl-7-hydroxy-2H-chromen-2-one are not fully detailed in the search results. However, general precautionary statements include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces2.
Future Directions
The future directions of research on 3-butanoyl-7-hydroxy-2H-chromen-2-one are not explicitly mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
3-butanoyl-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-3-11(15)10-6-8-4-5-9(14)7-12(8)17-13(10)16/h4-7,14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCLOZYLFQMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432213 | |
Record name | 3-butyryl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butanoyl-7-hydroxy-2H-chromen-2-one | |
CAS RN |
19491-89-5 | |
Record name | 3-butyryl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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